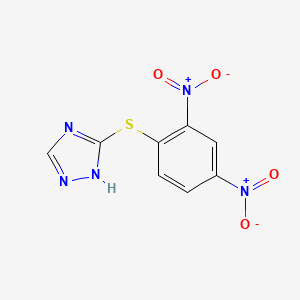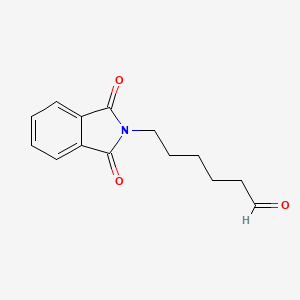
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal
Übersicht
Beschreibung
“6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal” is a chemical compound . It is used in the synthesis and characterization of antioxidant-functionalized multi-walled carbon nanotubes . It was also used in the synthesis of N-substituted isoindolinedione derivatives which displayed good anticovulsant activity when compared to sodium valproate .
Molecular Structure Analysis
The molecular structure of “6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal” can be represented by the SMILES stringc1ccc2c(c1)C(=O)N(C2=O)CCCCCC(=O)O . This indicates that the compound contains a hexanal group attached to an isoindole ring, which itself contains two carbonyl groups. Chemical Reactions Analysis
As mentioned earlier, “6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal” has been used in the synthesis of antioxidant-functionalized multi-walled carbon nanotubes . It was also used in the synthesis of N-substituted isoindolinedione derivatives .Physical And Chemical Properties Analysis
The molecular weight of “6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal” is 245.28 . The compound is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Genotoxicity Assessment in Sickle Cell Disease Treatment
Compounds including 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal were evaluated for genotoxicity using the micronucleus test in mice, offering potential as safer drugs for treating sickle cell disease symptoms compared to hydroxyurea (dos Santos et al., 2011).
Antimicrobial Activity
A study synthesized derivatives of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal demonstrating significant antimicrobial activities (Salvi et al., 2007).
Potential Analgesic and Antipyretic Agents
Compounds structurally related to 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal were synthesized and explored as potential analgesic and antipyretic agents, indicating a promising avenue for drug discovery (Reddy et al., 2014).
Antitumor Properties
Research on 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide, a closely related compound, showed significant activity in lymphocytic leukemia, suggesting potential for antitumor applications (Dubois et al., 1978).
Application in Electrochemical Hybridization Sensors
The use of derivatives of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal in electrochemical sensors for DNA hybridization was explored, demonstrating potential in biosensing technologies (Cha et al., 2003).
Herbicidal Activity
Compounds including 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal exhibited herbicidal activities, providing insights into novel herbicide development (Huang et al., 2009).
Interaction with Serum Albumin
A study investigated the interaction between bovine serum albumin and a lipophilic derivative of thalidomide, structurally related to 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal, providing insights into drug-protein interactions (Wani et al., 2017).
Protox Inhibitor Herbicides
Research on derivatives of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal as protox inhibitor herbicides indicated high inhibitory activity, suggesting potential in agricultural applications (Jiang et al., 2011).
Mutagenicity in Drug Development
Another study examined the mutagenicity of phthalimide derivatives, including 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal, for drug development in sickle cell anemia treatment (dos Santos et al., 2010).
Heparanase Inhibition
Compounds structurally related to 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal showed promise as inhibitors of heparanase, with potential therapeutic applications (Courtney et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds related to 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal was studied, contributing to the understanding of their chemical properties and potential applications (Sakhautdinov et al., 2013).
Zukünftige Richtungen
The use of “6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal” in the synthesis of antioxidant-functionalized multi-walled carbon nanotubes suggests potential applications in materials science. Its role in the synthesis of N-substituted isoindolinedione derivatives with anticovulsant activity also indicates potential for further exploration in medicinal chemistry.
Eigenschaften
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-6-2-1-5-9-15-13(17)11-7-3-4-8-12(11)14(15)18/h3-4,7-8,10H,1-2,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIYKNXRSZKPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503346 | |
| Record name | 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal | |
CAS RN |
74510-19-3 | |
| Record name | 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



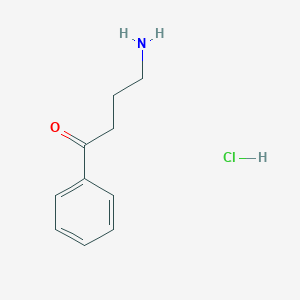
![2H-1,4-Benzothiazin-3(4H)-one, 2-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B1660233.png)

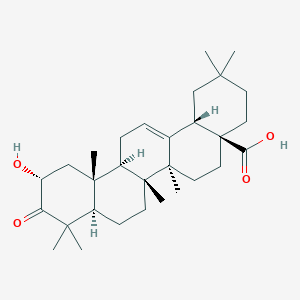
![1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-](/img/structure/B1660238.png)

![1-[Bis(2-hydroxyethyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride](/img/structure/B1660241.png)
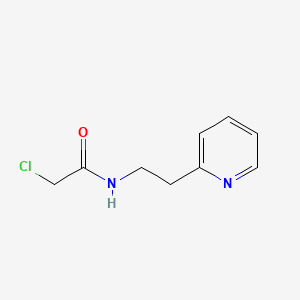


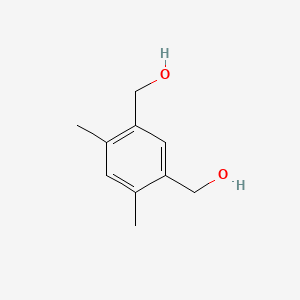
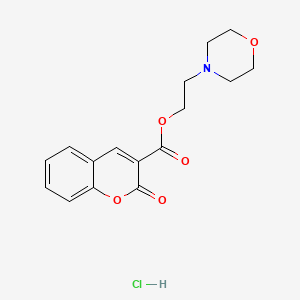
![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrobromide](/img/structure/B1660252.png)
